molecular formula C11H13N3O2S B13631980 (1-Benzyl-1H-pyrazol-4-YL)methanesulfonamide

(1-Benzyl-1H-pyrazol-4-YL)methanesulfonamide

Cat. No.: B13631980
M. Wt: 251.31 g/mol
InChI Key: NVBNSJQONJFKMA-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-pyrazol-4-YL)methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-pyrazol-4-YL)methanesulfonamide typically involves the reaction of 1-benzyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-pyrazol-4-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Benzyl-1H-pyrazol-4-YL)methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-pyrazol-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride
  • 4-(1H-Pyrazol-1-yl)benzenesulfonamide

Uniqueness

(1-Benzyl-1H-pyrazol-4-YL)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

(1-benzylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C11H13N3O2S/c12-17(15,16)9-11-6-13-14(8-11)7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H2,12,15,16)

InChI Key

NVBNSJQONJFKMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CS(=O)(=O)N

Origin of Product

United States

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